2,4,6-Tri-tert-butyl-N-methylaniline

Description

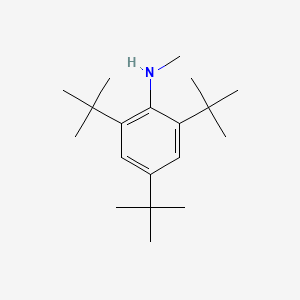

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tritert-butyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N/c1-17(2,3)13-11-14(18(4,5)6)16(20-10)15(12-13)19(7,8)9/h11-12,20H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTNLYGZUUPSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364389 | |

| Record name | 2,4,6-Tri-tert-butyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4566-64-7 | |

| Record name | 2,4,6-Tri-tert-butyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tri-tert-butyl-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2,4,6-Tri-tert-butyl-N-methylaniline

An In-depth Technical Guide to 2,4,6-Tri-tert-butyl-N-methylaniline: Properties, Synthesis, and Reactivity

Introduction: A Model for Extreme Steric Hindrance

Aniline and its derivatives are cornerstone building blocks in synthetic chemistry, with applications spanning pharmaceuticals to materials science. The reactivity of the amino group is a delicate interplay of electronic and steric factors. This compound stands as a fascinating case study in molecular design, where extreme steric congestion dictates its chemical behavior. The presence of three bulky tert-butyl groups, two positioned ortho to the N-methylamino group, creates a profound steric shield around the nitrogen atom.[1] This unique architecture makes it an exceptional model compound for researchers and scientists to probe the fundamental principles of steric effects on reaction mechanisms, molecular geometry, and spectroscopic properties.[1] This guide offers an in-depth exploration of its physical and chemical characteristics, synthesis, and reactivity, providing valuable insights for professionals in chemical research and drug development.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the steric crowding imposed by the tert-butyl groups on the aniline ring. This hindrance forces the N-methylamino group into a specific conformation, influencing its interaction with the aromatic π-system and its accessibility to reactants.

Core Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2,4,6-tritert-butyl-N-methylaniline | [2] |

| CAS Number | 4566-64-7 | [2] |

| Molecular Formula | C₁₉H₃₃N | [2][3][4] |

| Molecular Weight | 275.47 g/mol | [3][4] |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NC)C(C)(C)C | [2] |

| InChIKey | GFTNLYGZUUPSSM-UHFFFAOYSA-N | [2] |

Physical Properties

The physical state and properties of this compound are a direct consequence of its large, nonpolar structure.

| Property | Value | Source |

| Appearance | White to light yellow powder/crystals | [5] |

| Melting Point | 109-111 °C | [3][5] |

| Boiling Point | 312.2 °C at 760 mmHg (Predicted) | [3][5] |

| Density | 0.891 g/cm³ (Predicted) | [3][5] |

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation and insight into the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The ¹H and ¹³C NMR spectra exhibit characteristic signals that reflect the molecule's symmetry and sterically hindered nature.[1]

-

¹H NMR: The spectrum is expected to show distinct singlets for the protons of the two ortho tert-butyl groups and the para tert-butyl group due to their different chemical environments. The two meta-protons on the aromatic ring are chemically equivalent and typically appear as a single sharp singlet. The N-methyl protons also give rise to a singlet.[1]

-

¹³C NMR: The carbon spectrum will show distinct resonances for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the N-methyl carbon, and the aromatic carbons.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration |

| ortho-C(CH₃)₃ | ~1.4-1.5 | s | 18H |

| para-C(CH₃)₃ | ~1.3 | s | 9H |

| N-CH₃ | ~2.7-2.9 | s | 3H |

| Ar-H (meta) | ~7.2-7.3 | s | 2H |

| N-H | Variable | br s | 1H |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) |

| C(CH₃)₃ (methyl) | ~31-32 |

| C(CH₃)₃ (quaternary) | ~34-35 |

| N-CH₃ | ~35-40 |

| Aromatic C-H | ~123-125 |

| Aromatic C-N | ~145-147 |

| Aromatic C-C(CH₃)₃ | ~138-142 |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: The IR spectrum would show characteristic N-H stretching vibrations around 3400 cm⁻¹, C-H stretches for the alkyl and aromatic groups below 3100 cm⁻¹, and C-N stretching vibrations in the 1350-1250 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will display a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of methyl and tert-butyl groups.

Synthesis and Purification

The synthesis of this compound typically starts from its primary amine precursor, 2,4,6-tri-tert-butylaniline. The extreme steric hindrance around the amino group necessitates specific, often forcing, reaction conditions for N-alkylation.

Synthetic Workflow: Direct N-Methylation

A plausible route is the direct methylation of 2,4,6-tri-tert-butylaniline. Due to the severe steric hindrance, this reaction often requires high pressure to facilitate the approach of the methylating agent.[1]

Caption: Synthetic workflow for the direct N-methylation of 2,4,6-tri-tert-butylaniline.

Experimental Protocol: High-Pressure N-Methylation

This protocol is based on methodologies reported for similar sterically hindered anilines.[6]

Warning: This procedure involves high pressures and potentially hazardous materials. It must be performed by trained personnel in a specialized high-pressure laboratory with appropriate safety measures.

-

Reactor Preparation: A high-pressure reaction vessel is charged with 2,4,6-tri-tert-butylaniline (1.0 eq).

-

Reagent Addition: Methyl iodide (1.5-2.0 eq) is added to the vessel. A suitable solvent, if necessary, can be used, though some reactions are run neat.

-

Pressurization and Heating: The reactor is sealed and pressurized to 5000-5500 atmospheres.[6]

-

Reaction: The vessel is heated to 100°C and maintained under these conditions for 12-15 hours with stirring.[6]

-

Work-up: After cooling and depressurization, the reaction mixture is typically dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with an aqueous solution (e.g., sodium thiosulfate to quench excess iodide, followed by brine).

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the pure this compound.

Chemical Reactivity and Mechanistic Considerations

The chemistry of this compound is dominated by the steric shielding of its nitrogen atom.

N-Alkylation and De-tert-butylation

While the nitrogen atom is electronically a nucleophile, its reactivity is severely diminished by the flanking ortho-tert-butyl groups.[1] As described in the synthesis, forcing conditions are required for reactions like N-alkylation. An interesting and mechanistically significant side reaction that occurs under these harsh conditions is de-tert-butylation.

The reaction of this compound with methyl iodide under high pressure and temperature can lead to the formation of 2,4-di-tert-butyl-N,N-dimethylanilinium iodide, with the concurrent elimination of isobutylene.[6] This suggests that the initial N-methylation is followed by the loss of a tert-butyl group, likely from one of the ortho positions, to relieve steric strain.

Caption: Reaction pathway showing N-alkylation followed by de-tert-butylation.

This reactivity profile underscores the immense steric pressure within the molecule. The compound does not react with bulkier alkyl iodides like n-propyl or isopropyl iodide even under extreme conditions, highlighting the steric limits of the Sₙ2 reaction at this nitrogen center.[6]

Electronic Properties

The steric hindrance also influences the electronic properties of the molecule. The bulky groups can twist the N-methylamino group out of the plane of the aromatic ring, which reduces the orbital overlap between the nitrogen lone pair and the aromatic π-system. This has been reported to affect the charge-transfer (CT) bands in its electronic spectra.[5]

Applications in Research

The primary application of this compound is in fundamental chemical research:

-

Studying Steric Effects: It serves as an ideal substrate to quantify the impact of steric hindrance on reaction rates, equilibria, and transition state geometries.[1]

-

Mechanistic Investigations: Its unique reactivity, such as the pressure-induced dealkylation, provides a platform for detailed mechanistic studies.[6]

-

Synthesis of Hindered Ligands: It can be a precursor for developing bulky ligands for organometallic chemistry and catalysis, where the steric profile can be used to control the coordination environment around a metal center. It has been used in the synthesis of compounds like 2,5-di-tert-butyl-N,N-dimethylanilinium iodide.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Information

| Pictogram | Class | Hazard Statements |

| Acute Toxicity (Oral, Dermal, Inhalation), Skin & Eye Irritation, STOT SE | H302: Harmful if swallowed.[2][3] H312: Harmful in contact with skin.[2][3] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H332: Harmful if inhaled.[2][3] H335: May cause respiratory irritation.[2][3] |

Safe Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Hygiene: Avoid breathing dust.[3] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[3][4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[3]

Conclusion

This compound is more than just a complex organic molecule; it is a powerful tool for chemical education and research. Its structure, dominated by extreme steric hindrance, provides a clear and compelling illustration of how molecular architecture governs chemical reactivity. For researchers and drug development professionals, understanding the principles demonstrated by this compound offers valuable insights into designing selective chemical transformations and predicting the behavior of sterically demanding molecular systems.

References

-

Okamoto, Y., & Shimagaki, R. (1975). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Journal of Heterocyclic Chemistry, 12(4), 837-838. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

OEHHA. (2011). 2,4,6-Trimethylaniline and Its Salts. California Office of Environmental Health Hazard Assessment. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Tri-tert-butylaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,4,6-Tri-tert-butyl-N-methylaniline

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Steric Congestion in NMR Spectroscopy

2,4,6-Tri-tert-butyl-N-methylaniline presents a fascinating case study in molecular spectroscopy, where extreme steric hindrance profoundly influences its chemical environment and, consequently, its Nuclear Magnetic Resonance (NMR) spectra. The strategic placement of three bulky tert-butyl groups, two of which are ortho to the N-methylamino substituent, creates a highly congested environment around the aromatic core. This steric shielding not only impacts the molecule's reactivity but also imparts unique characteristics to its NMR signature. Understanding these spectral nuances is paramount for the unambiguous characterization of this and similarly crowded molecular architectures, which are of significant interest in the development of novel catalysts and pharmaceuticals.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data for this compound. We will delve into the assignment of each resonance, explaining the underlying principles of chemical shifts, multiplicities, and the profound effects of steric hindrance on the spectral features.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR data, the following atom numbering scheme will be used for this compound:

Caption: Molecular structure of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by a set of distinct, well-resolved signals, a direct consequence of the molecule's high degree of symmetry and the magnetic equivalence of several proton groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 | s | 2H | Ar-H (H-3, H-5) |

| ~3.6 | br s | 1H | N-H |

| ~2.8 | s | 3H | N-CH₃ |

| ~1.4 | s | 18H | o-C(CH₃)₃ |

| ~1.3 | s | 9H | p-C(CH₃)₃ |

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework of the molecule, with distinct signals for the aromatic carbons and the various methyl and quaternary carbons of the tert-butyl groups.

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (C-1) |

| ~142 | Ar-C (C-2, C-6) |

| ~138 | Ar-C (C-4) |

| ~122 | Ar-C (C-3, C-5) |

| ~40 | N-CH₃ |

| ~35 | p-C (CH₃)₃ |

| ~34 | o-C (CH₃)₃ |

| ~32 | p-C(CH₃ )₃ |

| ~31 | o-C(CH₃ )₃ |

In-depth Spectral Interpretation

¹H NMR Spectrum Analysis

The simplicity of the aromatic region, presenting a single sharp singlet, is a key feature. This arises from the chemical and magnetic equivalence of the two meta-protons (H-3 and H-5). The bulky ortho tert-butyl groups restrict the rotation of the N-methylamino group, but on the NMR timescale at room temperature, there is often sufficient rotational averaging, or the local environments of H-3 and H-5 are coincidentally identical, leading to a single resonance.

The signals for the tert-butyl protons are particularly informative. The two ortho tert-butyl groups are equivalent due to the molecule's symmetry and give rise to a single, intense singlet integrating to 18 protons. The para tert-butyl group is in a different chemical environment and thus resonates at a slightly different chemical shift, appearing as another sharp singlet integrating to 9 protons. The N-methyl protons also appear as a sharp singlet. The N-H proton, if observable, typically presents as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.

¹³C NMR Spectrum Analysis

In the ¹³C NMR spectrum, the number of signals directly reflects the symmetry of the molecule. The aromatic region displays four distinct signals corresponding to the four sets of equivalent aromatic carbons: C-1 (ipso to the amino group), C-2/C-6 (bearing the ortho tert-butyl groups), C-3/C-5, and C-4 (bearing the para tert-butyl group).

The aliphatic region is dominated by the signals of the tert-butyl and N-methyl groups. The quaternary carbons of the ortho and para tert-butyl groups are distinct, as are their respective methyl carbons. This differentiation is a direct result of their different positions on the aromatic ring and the resulting electronic effects. The N-methyl carbon gives a characteristic signal in the 30-40 ppm range.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized, yet detailed, methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Solvent Selection: Due to the sterically hindered and somewhat nonpolar nature of the analyte, deuterated chloroform (CDCl₃) is an excellent choice. It is a good solvent for a wide range of organic molecules and its residual proton signal (at ~7.26 ppm) and carbon signal (at ~77.16 ppm) are well-established references.

-

Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on modern spectrometers.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). However, modern NMR spectrometers can also reference the spectra to the residual solvent signal.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving closely spaced signals.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally appropriate.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will ensure good resolution.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for all carbon signals.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point. Quaternary carbons can have longer relaxation times, and for quantitative analysis, a much longer delay would be necessary.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectra to the TMS signal at 0.00 ppm or the residual solvent signal.

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are a testament to the profound influence of molecular structure and symmetry on spectroscopic outcomes. The extreme steric crowding imposed by the tert-butyl groups leads to a simplified yet highly informative set of spectra. A thorough understanding of the principles outlined in this guide will empower researchers to confidently characterize this and other sterically encumbered molecules, a critical skill in the pursuit of novel chemical entities with tailored properties and functions.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Electronic Properties of 2,4,6-Tri-tert-butyl-N-methylaniline

Abstract

This technical guide provides a comprehensive examination of the electronic properties of 2,4,6-Tri-tert-butyl-N-methylaniline, a molecule where extreme steric hindrance dictates its chemical behavior. Serving as an exceptional model compound, it allows for the detailed study of how steric bulk fundamentally alters the electronic nature of an aromatic amine. We will dissect its synthesis, molecular structure, spectroscopic signatures, and electrochemical characteristics. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the design of selective catalysts, the study of reaction mechanisms, or the development of novel functional molecules where steric and electronic effects are paramount.

Introduction: A Tale of Steric Frustration

Aniline and its derivatives are foundational pillars in chemical synthesis, yet their reactivity can be finely tuned by the substituents on the aromatic ring. This compound (TTBNMA) represents an extreme case of this principle. The presence of three bulky tert-butyl groups, two of which are ortho to the N-methylamino group, creates a profoundly congested environment around the nitrogen atom.[1] This "steric shielding" not only hinders the physical approach of reactants but also imposes significant geometric constraints that disrupt the typical electronic interplay between the amino group and the aromatic π-system.[1] Consequently, TTBNMA serves as an invaluable tool for probing the limits of chemical reactivity and understanding the delicate balance between steric and electronic effects that govern molecular properties.

Molecular Identifiers

To ensure clarity and precision, the fundamental identifiers for this compound are provided below.

| Property | Value | Source |

| IUPAC Name | 2,4,6-tritert-butyl-N-methylaniline | [2] |

| CAS Number | 4566-64-7 | [2] |

| Molecular Formula | C₁₉H₃₃N | [2][3] |

| Molecular Weight | 275.47 g/mol | [2][3][4] |

| Melting Point | 109-111 °C |

Synthesis and Molecular Structure: Building Under Pressure

The synthesis of TTBNMA is non-trivial, primarily due to the severe steric hindrance around the nitrogen atom, which impedes standard N-alkylation reactions.

Synthetic Approaches

Direct N-methylation of the parent amine, 2,4,6-Tri-tert-butylaniline, requires forcing conditions to overcome the steric barrier. One documented method for a related N,N-dimethylation involves reacting the starting aniline with methyl iodide under extremely high pressures (5000-5500 atm) at elevated temperatures (100°C).[1][5] This approach, however, can lead to concurrent de-tert-butylation, where one of the bulky groups is cleaved from the ring.[5]

A more controlled, higher-yield strategy for analogous compounds proceeds through a multi-step sequence involving an imine intermediate.[1][5] While detailed for the N,N-dimethyl derivative, a similar pathway is conceptually applicable for the mono-N-methylated target. This involves:

-

Imine Formation: Condensation of 2,4,6-tri-tert-butylaniline with formaldehyde.[1][5]

-

Reduction: Subsequent reduction of the N-methylene imine intermediate to yield the N-methylaniline product.

Structural Consequences of Steric Crowding

The most defining structural feature of TTBNMA is the non-planar arrangement of the N-methylamino group relative to the benzene ring. The steric repulsion between the ortho tert-butyl groups and the N-methyl group forces the C(aryl)-N bond to twist significantly. This has profound electronic consequences:

-

Inhibited Conjugation: In a typical aniline, the nitrogen lone pair of electrons delocalizes into the aromatic π-system, activating the ring towards electrophilic substitution and influencing its UV-Vis absorption. In TTBNMA, this conjugation is severely diminished due to the poor orbital overlap from the twisted geometry.

-

High Rotational Barrier: The energy required to rotate the C(aryl)-N bond is substantial. For the protonated form of the closely related N,N-Dimethyl-2,4,6-tri-tert-butylaniline, this barrier has been measured at 63.6 kJ/mol, a direct quantification of the thermodynamic cost of this steric clash.[1]

Spectroscopic and Physicochemical Properties

The unique structure of TTBNMA gives rise to distinct spectroscopic signatures.

Spectroscopic Data

| Technique | Observation | Interpretation |

| ¹H NMR | Complex multiplets for tert-butyl protons, a singlet for the N-methyl group, and singlets for the two aromatic protons. | The specific chemical shifts are influenced by the anisotropic effects of the aromatic ring and the constrained conformation. Spectra are available for reference.[2] |

| ¹³C NMR | Distinct signals for the quaternary, methyl, and aromatic carbons. | The chemical shifts provide a map of the carbon skeleton. Spectra are available for reference.[2] |

| IR Spectroscopy | Characteristic peaks for C-H stretching of alkyl and aromatic groups, and C-N stretching. | Confirms the presence of the key functional groups within the molecule. FTIR spectra are available for reference.[2] |

| UV-Vis | Absorption maxima are expected to be at shorter wavelengths (blue-shifted) compared to less hindered anilines. | This hypsochromic shift is a direct result of the reduced π-conjugation between the nitrogen lone pair and the aromatic ring.[6] |

Computed Physicochemical Properties

Computational models provide further insight into the molecule's behavior.

| Property | Value | Implication |

| XLogP3 | 6.9 | High lipophilicity; predicts poor solubility in aqueous media.[2] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Low polarity, consistent with a largely hydrocarbon structure.[3] |

| Rotatable Bond Count | 4 | Limited conformational flexibility due to the bulky groups.[2] |

Electronic Behavior: A Study in Contrasts

The electronic properties of TTBNMA are a direct manifestation of its sterically enforced geometry.

Severely Reduced Basicity

While the N-methyl group is electron-donating, making the nitrogen atom electronically rich, TTBNMA is an exceptionally weak base. This is due to two factors:

-

Steric Hindrance to Protonation: The bulky tert-butyl groups physically block the approach of a proton to the nitrogen lone pair.

-

Steric Hindrance to Solvation: Even if protonation occurs, the resulting cation is poorly stabilized by solvent molecules because the charge is shielded from the surrounding medium.

The thermodynamic dissociation constant for the related N,N-Dimethyl-2,4,6-tri-tert-butylaniline (pKa* = -1.42) is 5.6 pK units lower than that of N,N-dimethylaniline, highlighting the dramatic reduction in basicity caused by steric effects.[5]

Electrochemical Oxidation

The nitrogen lone pair, despite its limited conjugation, makes the molecule susceptible to oxidation. Cyclic voltammetry (CV) is the primary technique used to probe this behavior. In a CV experiment, the potential is swept, and the resulting current is measured, revealing the potential at which oxidation occurs.

For TTBNMA, a one-electron oxidation is expected to form a stable radical cation. The oxidation potential will be higher (i.e., oxidation is more difficult) than that of a planar N-methylaniline derivative because the steric hindrance destabilizes the resulting cation by preventing charge delocalization into the aromatic ring. This radical cation is an ideal subject for study by Electron Paramagnetic Resonance (EPR) spectroscopy, which can provide detailed information about the distribution of the unpaired electron within the molecule.[1]

Inertness to Electrophilic Aromatic Substitution

The N-methylamino group in aniline is typically a strong ortho, para-directing group in electrophilic aromatic substitution. However, in TTBNMA, this reactivity is almost completely suppressed. The overwhelming steric hindrance of the tert-butyl groups at the 2, 4, and 6 positions physically blocks any incoming electrophile, rendering the aromatic ring inert to such reactions.[1]

Experimental Protocols

To ensure the practical application of this guide, detailed methodologies for key experiments are provided.

Protocol: Synthesis via High-Pressure N-Alkylation

This protocol is adapted from methodologies reported for sterically hindered anilines and should be performed only by trained personnel with access to high-pressure equipment.

-

Preparation: In a high-pressure reaction vessel, combine 2,4,6-Tri-tert-butylaniline (1.0 eq), methyl iodide (1.5 eq), and a suitable solvent such as toluene.

-

Reaction: Seal the vessel and pressurize to 5000-5500 atm with an inert gas. Heat the reaction mixture to 100°C with stirring for 12-15 hours.

-

Workup: After cooling and carefully depressurizing the vessel, transfer the mixture to a round-bottom flask. Remove the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., hexane) and purify by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Characterization by Cyclic Voltammetry

-

Solution Preparation: Prepare a ~1 mM solution of this compound in an anhydrous, non-protic solvent such as dichloromethane or acetonitrile. Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

-

Cell Assembly: Place the solution in an electrochemical cell fitted with a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Data Acquisition: Using a potentiostat, scan the potential from a starting value (e.g., 0 V) to a value beyond the expected oxidation potential (e.g., +1.5 V) and back. Record the resulting current. A typical scan rate is 100 mV/s.

-

Analysis: The resulting plot of current versus potential (a voltammogram) will show an oxidative peak. The potential at the peak maximum (Epa) corresponds to the oxidation potential of the compound.

Conclusion

This compound is a masterful example of sterically controlled electronic properties. The immense steric bulk of the three tert-butyl groups forces the N-methylamino moiety into a twisted, non-planar conformation. This single structural feature dramatically reduces the nitrogen's basicity, inhibits its participation in aromatic π-conjugation, increases its oxidation potential relative to planar analogues, and renders the aromatic ring inert to electrophilic attack. The study of this and similar hindered molecules provides invaluable, field-proven insights into the fundamental principles of physical organic chemistry, guiding the rational design of molecules with highly specific and predictable electronic behaviors.

References

-

PubChem. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 2,4,6-Tri-tert-butylaniline. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Retrieved January 26, 2026, from [Link]

-

Malaysian Journal of Chemistry. (2020). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Retrieved January 26, 2026, from [Link]

Sources

Navigating the Labyrinth: A Senior Application Scientist's Guide to the Solubility and Stability of Sterically Hindered Amines in Drug Development

An In-Depth Technical Guide

Introduction: The Paradox of Protection and Performance

In the landscape of modern drug discovery, the amine functional group is ubiquitous, playing a pivotal role in over 80% of FDA-approved small molecules.[1] Among these, sterically hindered amines (SHAs)—where bulky substituents shield the nitrogen atom—represent a class of compounds with unique therapeutic potential. This steric shielding can significantly enhance metabolic stability by preventing enzymatic degradation, a highly desirable trait in drug design.[2] However, this same structural feature introduces profound challenges in solubility and chemical stability, creating a paradox for the development scientist. The very bulk that confers metabolic resistance can impede dissolution and introduce unique degradation pathways.

This guide provides a comprehensive framework for understanding and overcoming the challenges associated with the solubility and stability of sterically hindered amines. We will move beyond mere protocols to explore the underlying physicochemical principles, enabling researchers and drug development professionals to make informed, causality-driven decisions. Our focus is on building self-validating experimental systems that yield robust and reliable data, ensuring the successful progression of promising, yet challenging, drug candidates.

Section 1: The Physicochemical Core of Solubility

Solubility is not a single data point but a dynamic equilibrium governed by the interplay of intermolecular forces.[3] For SHAs, the steric bulk fundamentally alters this balance.

1.1 The Double-Edged Sword of Steric Hindrance

The bulky alkyl or aryl groups surrounding the amine nitrogen have two primary, opposing effects on solubility:

-

Disruption of Crystal Lattice: In the solid state, the irregular shape of SHAs can disrupt efficient crystal packing. This often leads to a lower lattice energy compared to their planar, unhindered counterparts. A lower lattice energy requires less energy to break the crystal apart, which can be a favorable contributor to solubility.

-

Inhibition of Solvation: The primary driver for aqueous solubility of amines is hydrogen bonding between the nitrogen's lone pair (or the N-H proton) and water molecules.[4][5] Steric bulk physically obstructs water molecules from approaching the nitrogen center, significantly weakening these crucial solute-solvent interactions. Furthermore, the large, nonpolar surface area of the bulky groups increases the hydrophobic character of the molecule, further disfavoring aqueous solubility.[6][7]

In most cases, the negative impact of poor solvation outweighs the potential benefit of a disrupted crystal lattice, rendering many SHAs poorly water-soluble.

1.2 Critical Factors Governing SHA Solubility

A successful solubility assessment requires a multifactorial approach. The following parameters must be systematically investigated.

-

pH-Dependent Solubility: The basicity of the amine (its pKa) is the most powerful tool in our arsenal. By protonating the amine to form a salt (R₃N + H₂O ⇌ R₃NH⁺ + OH⁻), we introduce a formal charge, dramatically increasing polarity and aqueous solubility.[6] However, steric hindrance can also lower the basicity (increase pKa) by destabilizing the protonated form. Therefore, precise pKa determination is a non-negotiable first step.

-

Solvent Polarity: While aqueous solubility is paramount for physiological relevance, understanding solubility in organic solvents is crucial for synthesis, purification, and the development of certain formulation types (e.g., lipid-based systems).[8] The "like dissolves like" principle generally holds: SHAs will exhibit greater solubility in less polar organic solvents that can accommodate their hydrophobic bulk.[7]

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of dissolution.[9] While solubility for most solids increases with temperature, this cannot be assumed and must be experimentally verified.[9] This is particularly relevant for intravenous formulations that may be stored under refrigeration.

Section 2: Rational Formulation Design for SHAs

Given the inherent solubility challenges, innovative formulation strategies are not an afterthought but a core component of the development plan for SHAs.[10] The choice of strategy should be guided by the physicochemical properties identified in Section 1.

Decision-Making Workflow for Formulation Strategy

The following diagram outlines a logical decision-making process for selecting a suitable formulation approach.

Caption: Decision tree for selecting an SHA formulation strategy.

2.1 Key Formulation Technologies

-

Salt Formation and Polymorph Screening: This is the most direct approach for ionizable SHAs. The causality is simple: forming a salt converts the neutral, hydrophobic molecule into a more soluble ionic species. The choice of counter-ion is critical and should be screened to optimize not just solubility but also crystallinity, stability, and hygroscopicity.

-

Amorphous Solid Dispersions (ASDs): For SHAs that are highly crystalline ("brick-dust" molecules) or non-ionizable, ASDs are a powerful tool. By dispersing the SHA at a molecular level within a polymer matrix (e.g., via hot-melt extrusion or spray drying), we eliminate the crystal lattice energy barrier to dissolution.[10] The polymer's role is to maintain the amorphous state and prevent recrystallization during storage.

-

Lipid-Based Formulations: For highly lipophilic ("grease-ball") SHAs, lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) are often the most effective.[11][12] These formulations consist of oils, surfactants, and cosolvents that solubilize the drug. Upon gentle agitation in aqueous media (such as the gastrointestinal tract), they spontaneously form fine oil-in-water microemulsions, presenting the drug in a solubilized state ready for absorption.

-

Nanoparticle Engineering: Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation. Techniques like wet media milling or precipitation can be used to produce drug nanoparticles, which are typically stabilized with surfactants or polymers.[13]

Data Summary: Formulation Strategies for SHAs

| Strategy | Primary Mechanism | Best Suited For | Key Considerations |

| Salt Formation | Increased polarity via ionization | SHAs with ionizable nitrogen (pKa 2-10) | Counter-ion selection, hygroscopicity, crystallinity |

| Solid Dispersions | Elimination of crystal lattice energy | Highly crystalline, poorly soluble SHAs | Polymer selection, drug-polymer miscibility, physical stability |

| Lipid Formulations | Pre-dissolving in a lipid vehicle | Highly lipophilic (High LogP) SHAs | Excipient compatibility, capsule shell interactions |

| Nanoparticles | Increased surface area for dissolution | "Brick-dust" SHAs with dissolution rate-limited absorption | Physical stability (aggregation), sterile processing (for parenteral) |

Section 3: Unraveling Chemical Stability and Degradation

The steric bulk that defines an SHA also dictates its chemical stability profile. While it can protect the amine from certain reactions, it can also enable unique degradation pathways. A thorough understanding requires forced degradation studies, which intentionally stress the molecule to identify potential liabilities.[14][15]

3.1 Intrinsic Stability: The Steric Shield

In many cases, the bulky groups around the nitrogen can act as a "steric shield," protecting the lone pair of electrons from electrophilic attack. This can slow down or prevent degradation pathways common to less hindered amines, such as certain types of oxidation or reaction with electrophilic excipients. This protective effect is a key reason for the use of Hindered Amine Light Stabilizers (HALS) in polymers, which function by scavenging radicals.[16]

3.2 Common Degradation Pathways in SHAs

Forced degradation studies should probe the following potential pathways.

-

Oxidation: Despite steric hindrance, oxidation is a primary concern. The nitrogen lone pair can be oxidized to form an N-oxide .[2] This is a critical transformation to monitor, as N-oxides have drastically different physicochemical properties (e.g., higher polarity, lower basicity) and potentially different pharmacology and toxicology. Peroxide-based oxidants are commonly used to force this pathway.

-

β-Elimination: For highly congested tertiary amines, particularly those with a hydrogen on a β-carbon, β-elimination (Hofmann elimination) can be a potential degradation route under thermal or basic stress.[1] This pathway results in the cleavage of a C-N bond and the formation of an alkene.

-

Photodegradation: Exposure to light, particularly UV light, can induce radical-based degradation pathways. The stability of SHAs to light should be assessed, especially for drugs intended for topical or parenteral administration where exposure is possible.

-

Hydrolysis (of other functional groups): While the amine itself is not subject to hydrolysis, many drug molecules containing SHAs also possess other labile groups (e.g., esters, amides, lactams). Forced degradation under acidic and basic conditions is essential to evaluate the stability of the entire molecule.[15]

Visualizing SHA Degradation

The diagram below illustrates the primary oxidative degradation pathway for a model tertiary SHA.

Caption: Oxidative degradation of an SHA to its N-oxide.

Section 4: Field-Proven Experimental Protocols

Theoretical knowledge must be grounded in robust experimental practice. The following protocols are designed as self-validating systems to provide high-quality data for decision-making.

4.1 Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility, a critical parameter for biopharmaceutical classification.

Causality: The goal is to ensure true thermodynamic equilibrium is reached between the solid drug and the solution, providing a definitive measure of solubility under specific conditions (pH, temperature). The long incubation time and confirmation of solid presence validate the equilibrium state.

Methodology:

-

Preparation: Add an excess of the SHA solid (enough to ensure some remains undissolved at the end) to a series of glass vials containing buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate for a minimum of 48-72 hours. A preliminary kinetic study can confirm the time required to reach a plateau.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Quantification: Dilute the filtered supernatant into a suitable mobile phase and quantify the concentration of the dissolved SHA using a validated stability-indicating HPLC-UV method.

-

Validation: Visually inspect the vials to confirm that excess solid remains. Analyze the remaining solid by a technique like XRPD to check for any polymorphic or solvate transitions during the experiment.

4.2 Protocol: Forced Degradation Study Workflow

This workflow is designed to systematically identify potential degradation products and pathways.[14]

Causality: The objective is not to destroy the molecule but to induce a target degradation of 5-20%. This level is sufficient to generate and detect primary degradants without creating an overly complex mixture of secondary and tertiary products, which would complicate analysis. This makes the resulting stability-indicating method more specific and relevant.

Methodology:

-

Stock Solution Preparation: Prepare a solution of the SHA in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add 0.1 M HCl. Heat at 60-80°C.

-

Base Hydrolysis: Add 0.1 M NaOH. Heat at 60-80°C.

-

Oxidation: Add 3% H₂O₂. Store at room temperature.

-

Thermal: Heat the solution (and a solid sample) at an elevated temperature (e.g., 80°C).

-

Photolytic: Expose the solution to light meeting ICH Q1B guidelines.

-

-

Time Point Sampling: Pull samples at various time points (e.g., 2, 8, 24, 48 hours). Immediately neutralize acid/base samples and quench oxidative reactions to halt further degradation.

-

Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV/DAD and LC-MS.

-

HPLC-UV/DAD: Develop a gradient method that separates the parent peak from all degradant peaks. Peak purity analysis using a DAD is essential to ensure co-elution is not occurring.

-

LC-MS: Use the same chromatographic method coupled to a mass spectrometer to obtain mass-to-charge ratios (m/z) for all degradant peaks, enabling preliminary identification.

-

-

Mass Balance: Calculate the mass balance. The sum of the parent peak area and all degradant peak areas should be close to 100% of the initial parent peak area, confirming that all significant degradants are being detected.

Conclusion

Sterically hindered amines present a formidable but manageable challenge in drug development. Their unique structure, which provides a shield against metabolic degradation, simultaneously complicates their solubility and chemical stability. Success hinges on a deep, causality-driven understanding of their physicochemical properties. By systematically evaluating pH-dependency, employing rational formulation strategies, and proactively identifying potential degradation pathways through robust forced degradation studies, researchers can unlock the full therapeutic potential of this important class of molecules. The principles and protocols outlined in this guide provide a validated roadmap for navigating this complex terrain and transforming challenging compounds into viable drug products.

References

-

Carroll, B. J., et al. (1997). PREPARATION AND SYNTHETIC APPLICATIONS OF STERICALLY HINDERED SECONDARY AMINES. Synthetic Communications, 27(14), 2505-2515. Available from: [Link]

-

Jurczyk, J., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. DOI: 10.1039/D4SC03873H. Available from: [Link]

-

ResearchGate. (n.d.). Chemical structures of sterically hindered amines. ResearchGate. Available from: [Link]

-

Wang, Z., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(9), 15837-15847. Available from: [Link]

-

Shlyapintokh, V. Y. (1984). Sterically Hindered Amines and Nitroxyls as Polymer Stabilizers. Developments in Polymer Stabilisation. Available from: [Link]

-

The Journal of Organic Chemistry. (n.d.). Synthesis of sterically hindered imines. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Reaction pathways for amines. (a) Primary and secondary amines, (b) sterically hindered amines. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Solubility of CO2 and CH4 in Sterically Hindered Amine-Based Deep Eutectic Solvents. ResearchGate. Available from: [Link]

-

University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. College of Pharmacy. Available from: [Link]

-

ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

-

Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Chemistry LibreTexts. Available from: [Link]

-

Quora. (2018). How does branching increase the solubility in amines? Quora. Available from: [Link]

-

MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available from: [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Chemistry LibreTexts. Available from: [Link]

-

Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Lumen Learning. Available from: [Link]

-

ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. ResearchGate. Available from: [Link]

-

PMC - PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available from: [Link]

-

ResearchGate. (2025). Strategies for formulating and delivering poorly water-soluble drugs. ResearchGate. Available from: [Link]

-

ResearchGate. (2025). Development of New Sterically Hindered Amine for PCC. ResearchGate. Available from: [Link]

-

YouTube. (2019). Boiling Points and Solubility of Amines. YouTube. Available from: [Link]

-

Quora. (2018). Are amines soluble in organic solvents? Quora. Available from: [Link]

-

PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Available from: [Link]

-

NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

-

International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. sphinxsai.com. Available from: [Link]

-

ACS Publications. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. Available from: [Link]

-

CuriRx. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. CuriRx. Available from: [Link]

-

PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

-

ACS Publications. (2026). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters. Available from: [Link]

Sources

- 1. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]

- 2. Sterically Hindered Amines - Enamine [enamine.net]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 16. tandfonline.com [tandfonline.com]

The Intricacies of N-Methylation in Sterically Crowded Anilines: A Technical Guide

Abstract

The introduction of a methyl group to the nitrogen atom of anilines is a fundamental transformation in organic synthesis, pivotal in tuning the physicochemical and pharmacological properties of molecules in drug discovery and materials science. However, when the aniline nitrogen is flanked by bulky substituents, this seemingly straightforward N-methylation becomes a formidable challenge. Steric hindrance around the nitrogen atom impedes the approach of methylating agents, necessitating a nuanced understanding of reaction mechanisms and the careful selection of reagents and conditions. This in-depth technical guide provides a comprehensive exploration of the mechanisms, protocols, and strategic considerations for the N-methylation of sterically crowded anilines, tailored for researchers, scientists, and professionals in drug development.

The Challenge of Steric Hindrance in Aniline N-Methylation

Sterically hindered anilines, particularly those with ortho-substituents, present a significant hurdle to synthetic chemists. The bulky groups surrounding the nitrogen atom create a "steric shield," which can:

-

Reduce Nucleophilicity: The lone pair of electrons on the nitrogen is less accessible, diminishing its ability to attack the electrophilic methyl source.

-

Impede Approach of Reagents: Large substituents physically block the trajectory of the methylating agent, slowing down or even preventing the reaction.

-

Promote Side Reactions: Under forcing conditions required to overcome steric barriers, alternative reaction pathways, such as C-alkylation of the aromatic ring or elimination reactions, can become competitive.

-

Influence Product Distribution: In cases of incomplete methylation, achieving selective mono-N-methylation over di-N-methylation can be challenging.

Understanding these challenges is paramount to selecting an appropriate synthetic strategy. This guide will dissect three primary methodologies for the N-methylation of sterically crowded anilines: the classical Eschweiler-Clarke reaction, modern catalytic approaches, and the use of potent methylating agents.

The Eschweiler-Clarke Reaction: A Classic Reductive Amination Approach

The Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] A key advantage of this reaction is that it typically avoids the formation of quaternary ammonium salts.[3]

Mechanism of the Eschweiler-Clarke Reaction

The reaction proceeds through a reductive amination pathway:

-

Iminium Ion Formation: The aniline reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an electrophilic iminium ion.[2]

-

Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the N-methylated aniline. This step is generally considered the rate-determining step and is irreversible due to the evolution of carbon dioxide.[3]

Caption: Mechanism of the Eschweiler-Clarke reaction for primary anilines.

Application to Sterically Crowded Anilines and Limitations

While robust, the Eschweiler-Clarke reaction can be challenging for highly sterically hindered anilines. The formation of the initial iminium ion can be slow due to the reduced nucleophilicity of the aniline. Furthermore, with some anilines, particularly those that are not highly substituted in the ortho- and para-positions, high molecular weight condensation products can form.[4] For instance, the reaction with m-trifluoromethylaniline has been reported to yield only a resinous material.[5]

However, for moderately hindered substrates, the reaction can be effective.

Experimental Protocol: N-Methylation of 2,6-Dimethylaniline

This protocol provides a general procedure for the N-methylation of a sterically hindered aniline using the Eschweiler-Clarke reaction.

Materials:

-

2,6-Dimethylaniline

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dimethylaniline (1.0 eq).

-

Add an excess of formaldehyde solution (e.g., 2.5 eq) and formic acid (e.g., 3.0 eq).

-

Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a sodium hydroxide solution until the mixture is basic (pH > 10).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude N,N-dimethyl-2,6-dimethylaniline.

-

Purify the product by column chromatography on silica gel or by distillation if applicable.

Catalytic N-Methylation: A Modern and Greener Approach

Catalytic methods for N-methylation have gained prominence due to their efficiency, selectivity, and often milder reaction conditions compared to classical methods. Methanol and dimethyl carbonate are two commonly employed "green" methylating agents in these processes.

N-Methylation using Methanol: The "Borrowing Hydrogen" Strategy

The N-methylation of anilines with methanol, often termed a "borrowing hydrogen" or "hydrogen autotransfer" reaction, is an atom-economical process where water is the only byproduct.[6][7] This transformation is typically catalyzed by transition metal complexes, with ruthenium and iridium being particularly effective.[8][9]

The catalytic cycle generally involves the following key steps:

-

Dehydrogenation of Methanol: The ruthenium catalyst abstracts a hydride from methanol to form a ruthenium-hydride species and formaldehyde in situ.[8]

-

Iminium Ion Formation: The aniline condenses with the generated formaldehyde to form an iminium ion.

-

Reduction: The ruthenium-hydride species then transfers the hydride to the iminium ion, affording the N-methylated aniline and regenerating the active catalyst.[8]

Caption: Proposed mechanism for selective mono-N-methylation with DMC.

For particularly challenging, sterically hindered anilines, performing the reaction with DMC under high pressure and temperature in a continuous flow system can be advantageous. [10]These conditions can overcome the activation energy barrier imposed by steric hindrance.

Potent Methylating Agents for Challenging Substrates

When classical and catalytic methods fail due to extreme steric hindrance, more powerful methylating agents can be employed. Trimethyloxonium tetrafluoroborate (Meerwein's salt) is a highly reactive electrophilic methylating agent capable of methylating even weakly nucleophilic substrates.

Mechanism of Methylation with Trimethyloxonium Tetrafluoroborate

Trimethyloxonium tetrafluoroborate delivers a methyl group via a direct SN2 reaction with the aniline nitrogen. The oxonium ion is a potent methyl source, and the tetrafluoroborate anion is non-nucleophilic.

Experimental Protocol: N-Methylation of 2,4,6-Trimethylaniline

This protocol outlines the N-methylation of a highly hindered aniline using trimethyloxonium tetrafluoroborate. [11] Materials:

-

2,4,6-Trimethylaniline

-

Trimethyloxonium tetrafluoroborate

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Schlenk flask or other inert atmosphere reaction vessel

-

Magnetic stirrer

-

Syringes for transfer of dry solvents

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4,6-trimethylaniline (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, suspend trimethyloxonium tetrafluoroborate (1.1 eq) in anhydrous DCM.

-

Slowly add the suspension of trimethyloxonium tetrafluoroborate to the aniline solution at 0 °C with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC or GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting N,2,4,6-tetramethylaniline by column chromatography on silica gel.

Comparative Analysis of N-Methylation Methods

The choice of N-methylation strategy depends heavily on the steric environment of the aniline and the desired selectivity. The following table provides a comparative overview of the methods discussed.

| Method | Methylating Agent | Reductant/Catalyst | Typical Conditions | Advantages | Limitations for Sterically Crowded Anilines |

| Eschweiler-Clarke | Formaldehyde | Formic Acid | Reflux (100-110 °C) | Avoids quaternization, inexpensive reagents. [3] | Can lead to resin formation, may require harsh conditions. [4][5] |

| Catalytic (Methanol) | Methanol | Ru or Ir complexes | 80-150 °C | Atom-economical, "green" process. [6] | Requires specialized catalysts, can be slow for hindered substrates. [9] |

| Catalytic (DMC) | Dimethyl Carbonate | Base or Zeolite | 150-250 °C (Flow) | "Green" reagent, high selectivity for mono-methylation. [10] | May require high pressure/temperature for hindered substrates. |

| Potent Methylation | Trimethyloxonium tetrafluoroborate | None | 0 °C to RT | Highly reactive, effective for very hindered anilines. | Stoichiometric, moisture-sensitive reagent. |

Analytical Characterization of N-Methylated Anilines

The successful N-methylation of anilines can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The appearance of a new singlet in the range of 2.8-3.0 ppm is characteristic of the N-methyl protons. The integration of this signal relative to the aromatic protons confirms the extent of methylation. For N,N-dimethylanilines, this signal will integrate to six protons.

-

¹³C NMR: A new signal for the N-methyl carbon typically appears around 30-40 ppm. For N,2-dimethylaniline, the N-methyl carbon appears at approximately 30.68 ppm and the aromatic methyl at 17.29 ppm. [12]

Infrared (IR) Spectroscopy

-

N-H Stretch: For primary anilines, two N-H stretching bands are observed between 3300 and 3500 cm⁻¹. Upon mono-N-methylation, these are replaced by a single, weaker N-H stretch in the same region. For tertiary N,N-dimethylanilines, the N-H stretch is absent. [13]* C-N Stretch: The C-N stretching vibration is typically observed in the 1350-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the N-methylated product. The molecular ion peak (M+) will increase by 14 amu for each methyl group added. The fragmentation pattern can also provide structural information.

Conclusion and Future Perspectives

The N-methylation of sterically crowded anilines remains a significant challenge in organic synthesis. While classical methods like the Eschweiler-Clarke reaction have their place, modern catalytic approaches offer greener and often more selective alternatives. For the most recalcitrant substrates, potent methylating agents provide a reliable, albeit less atom-economical, solution.

The future of this field lies in the development of more active and selective catalysts that can operate under milder conditions and tolerate a wider range of functional groups on sterically demanding aniline scaffolds. The continued exploration of novel ligands and catalytic systems, including those based on earth-abundant metals, will undoubtedly expand the synthetic chemist's toolbox for tackling this important transformation. A deeper mechanistic understanding, aided by computational studies, will be crucial in designing the next generation of catalysts for the efficient and selective N-methylation of even the most sterically encumbered anilines.

References

-

Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]

-

Supporting information - The Royal Society of Chemistry. [Link]

-

Eschweiler–Clarke reaction - Wikipedia. [Link]

-

Eschweiler-Clarke Reaction - J&K Scientific LLC. [Link]

-

m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE - Organic Syntheses Procedure. [Link]

-

Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC - NIH. [Link]

-

Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow - DSpace@MIT. [Link]

-

N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega. [Link]

-

Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source | ACS Omega. [Link]

-

Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate - PMC - NIH. [Link]

-

On the selective N-methylation of BOC-protected amino acids - PubMed. [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. [Link]

-

The N-methylation reactions of aniline compounds using lignin as a... - ResearchGate. [Link]

-

(PDF) Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate - ResearchGate. [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society. [Link]

-

2,6-Dimethyl-N,N-dimethylaniline - SpectraBase. [Link]

-

Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines - NIH. [Link]

-

Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. [Link]

-

Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. [Link]

-

Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites - IRIS. [Link]

-

Overview of Ru‐catalyzed N‐methylation of amines/with methanol. - ResearchGate. [Link]

-

Practical catalytic method for synthesis of sterically hindered anilines - RSC Publishing. [Link]

-

(PDF) Full N,N-Methylation of 4,4′-Methylenedianiline with Dimethyl Carbonate: A Feasible Access to 4,4′-Methylene bis(N,N-Dimethylaniline) - ResearchGate. [Link]

-

A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines - Organic Chemistry Portal. [Link]

-

Eschweiler–Clarke reaction - Grokipedia. [Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

-

IR: amines. [Link]

-

N‐methylation of aniline and methanol with catalyst 2. - ResearchGate. [Link]

- EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google P

-

Selective N -Methylation of Aliphatic Amines with CO 2 and Hydrosilanes Using Nickel-Phosphine Catalysts | Request PDF. [Link]

-

Synthesis of 2,4,6-trimethylaniline hydrochloride - PrepChem.com. [Link]

- RU2232749C2 - Two-step method for preparing n-methylaniline - Google P

-

Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing). [Link]

-

On the Selective N-Methylation of BOC-Protected Amino Acids - ResearchGate. [Link]

-

Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach - IAENG. [Link]

-

Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz).. [Link]

-

Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 - Organic Chemistry Portal. [Link]

-

IR Absorption Table. [Link]

-

An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid - ResearchGate. [Link]

-

Infrared Spectroscopy - CDN. [Link]

-

2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine as a nitrogen-rich material - Indian Academy of Sciences. [Link]

Sources

- 1. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google Patents [patents.google.com]

- 2. jk-sci.com [jk-sci.com]

- 3. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

The Strategic Deployment of Steric Hindrance: 2,4,6-Tri-tert-butyl-N-methylaniline in Modern Organic Synthesis

In the intricate landscape of organic synthesis, the deliberate manipulation of molecular architecture to control reactivity is a cornerstone of innovation. Among the vast arsenal of reagents available to the modern chemist, sterically hindered molecules occupy a unique and powerful niche. This guide delves into the multifaceted applications of one such compound, 2,4,6-Tri-tert-butyl-N-methylaniline, a molecule whose utility is defined by the profound steric shielding imparted by its bulky substituents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework for its application but also detailed, field-proven protocols to harness its unique reactivity.

Introduction: The Power of Crowding

This compound is an aromatic amine characterized by the presence of three bulky tert-butyl groups ortho and para to the N-methylamino group.[1] This extensive steric encumbrance around the nitrogen atom dramatically influences its chemical behavior, rendering it a weak nucleophile while preserving its basic character. This dichotomy is the very essence of its utility, allowing for selective chemical transformations that would be otherwise unattainable with less hindered amines. This guide will explore its role as a non-nucleophilic base, a component in frustrated Lewis pair (FLP) chemistry, and a precursor to sophisticated ligands for catalysis.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its effective application and characterization of reaction outcomes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4566-64-7 | [2][3] |

| Molecular Formula | C₁₉H₃₃N | [2][3] |

| Molecular Weight | 275.47 g/mol | [3] |

| Appearance | Powder | [4] |

| Melting Point | 109-111 °C | [4] |

| Boiling Point | 312.2 °C (Predicted) | [4] |

| pKa | 3.82 (Predicted) | [4] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | Spectra available | [2] |

| ¹³C NMR | Spectra available | [2] |

| IR | Spectra available | [2] |

Synthesis of this compound

The synthesis of this sterically hindered aniline is a critical first step for its utilization. While direct N-methylation of the commercially available 2,4,6-tri-tert-butylaniline can be challenging due to the severe steric hindrance, several methods have been developed.

Protocol 1: N-Methylation of 2,4,6-Tri-tert-butylaniline via an Immonium Salt Intermediate

This high-yield method circumvents the steric hindrance by proceeding through a less sterically demanding intermediate.[5]

Experimental Protocol:

-

Formation of N-methylene-2,4,6-tri-tert-butylaniline:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-tri-tert-butylaniline (1.0 eq) in a suitable solvent such as toluene.

-

Add an aqueous solution of formaldehyde (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or GC-MS until the starting aniline is consumed.

-

Upon completion, cool the reaction mixture to room temperature, and remove the solvent under reduced pressure to yield the crude N-methylene intermediate.

-

-

N-Methylation to form the Immonium Salt:

-

Dissolve the crude N-methylene intermediate in a dry, aprotic solvent such as diethyl ether or dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a methylating agent, such as methyl iodide (1.1 eq) or dimethyl sulfate (1.1 eq), dropwise.

-

Allow the reaction to stir at room temperature for 2-4 hours. The formation of a precipitate indicates the formation of the immonium salt.

-

-

Reduction to this compound:

-

To the suspension of the immonium salt, add a reducing agent such as sodium borohydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-